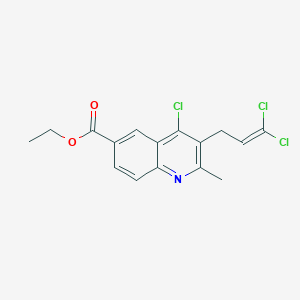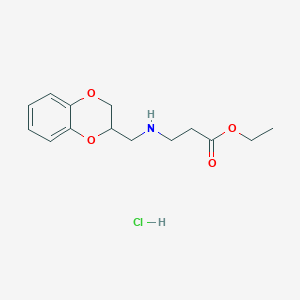
ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate is a chemical compound that belongs to the class of quinolinecarboxylates. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate is not fully understood. However, it is believed to act through the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells, as well as the modulation of the immune system.
Biochemical and Physiological Effects:
Ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria and fungi, and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of various enzymes and proteins involved in the growth and proliferation of cancer cells, as well as the modulation of the immune system. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate. One area of research is the development of new drugs based on the structure of this compound for the treatment of various diseases, including cancer, bacterial and fungal infections, and inflammatory diseases. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the potential toxicity of this compound needs to be further investigated to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate involves the reaction of 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methylquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate which is then converted to the final product through a series of steps.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-3-(3,3-dichloro-2-propen-1-yl)-2-methyl-6-quinolinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.
Propiedades
IUPAC Name |
ethyl 4-chloro-3-(3,3-dichloroprop-2-enyl)-2-methylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c1-3-22-16(21)10-4-6-13-12(8-10)15(19)11(9(2)20-13)5-7-14(17)18/h4,6-8H,3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIABQLOKNRQMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C(N=C2C=C1)C)CC=C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-3-(3,3-dichloroprop-2-en-1-yl)-2-methylquinoline-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)
![4-{2-[2-(4-iodophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5143038.png)

![1-[4-(4-iodophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5143054.png)
![4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)
![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)
![N-{1-[1-(3-methylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5143076.png)



![4-butoxy-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5143123.png)